tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-7-13-14-6-4-5-12-9(8)14/h7,12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIRXFFVZJJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2NCCCN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is then introduced through a subsequent reaction step, often involving the use of tert-butylating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazolo[1,5-a]pyrimidine core, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may serve as potential lead compounds for drug development.
Medicine: The compound and its derivatives have potential medicinal applications, including the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes relevant to the compound's intended use.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1909317-16-3
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.28 g/mol
- Structure: Features a pyrazolo[1,5-a]pyrimidine core with a tert-butyl ester at position 2. The saturated 4H,5H,6H,7H ring system indicates partial hydrogenation, reducing aromaticity compared to non-hydrogenated analogs .
Applications :
This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing biologically active pyrazolopyrimidine derivatives. Its tert-butyl ester group enhances steric bulk and stability, making it resistant to hydrolysis under mild conditions—a critical feature for intermediates in drug discovery .
Structural Modifications and Substituent Effects
The following table compares tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related analogs:
Physical and Spectral Properties
- Ethyl esters (e.g., Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate) are typically liquids or low-melting solids due to reduced molecular symmetry .
Spectroscopic Data :
- HRMS : The target compound’s molecular ion ([M+H]⁺) would theoretically appear near m/z 224.13, while brominated analogs (e.g., 161 ) show [M+H]⁺ at m/z 627.17 .
- ¹H NMR : Derivatives with pyridin-3-ylmethyl groups (e.g., 134 ) exhibit aromatic protons at δ 8.75–8.52 ppm and tert-butyl singlets at δ 1.41 ppm .
Biological Activity
Tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its potential as an inhibitor in various pathways relevant to cancer and infectious diseases.
Structure-Activity Relationship (SAR)
The biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, is often linked to their structural modifications. Research indicates that modifications at specific positions of the core structure can significantly influence their potency and selectivity against various biological targets.
Key Findings from Recent Studies:
- Inhibition of PI3Kδ : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can act as selective inhibitors of the PI3Kδ pathway. The compound this compound was included in a series where structural modifications led to varying degrees of inhibition (IC₅₀ values ranging from 0.018 μM to higher values depending on the substituents) .
- Anticancer Activity : Another investigation highlighted that certain derivatives exhibited significant antiproliferative activity across multiple cancer cell lines. For instance, compounds derived from this scaffold achieved a mean growth inhibition (GI%) of approximately 43.9% in a panel of 56 cancer cell lines .
- Antitubercular Properties : The compound has also been evaluated for its antitubercular activity. Studies indicated that pyrazolo[1,5-a]pyrimidines could inhibit Mycobacterium tuberculosis with low cytotoxicity towards mammalian cells .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding Interactions : Molecular docking studies suggest that these compounds can form critical hydrogen bonds with key amino acids in target proteins such as PI3K and CDK2/TRKA kinases. This binding is essential for their inhibitory effects .
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest in the G0–G1 phase when tested on cancer cell lines. For example, treated cells displayed an increased population in the G0–G1 phase compared to controls .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Cancer Cell Line Study :
- Antitubercular Activity Assessment :
Data Tables
| Compound Name | Target Kinase | IC₅₀ (μM) | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|---|---|
| tert-butyl 4H,5H,... | PI3Kδ | 0.018 | RFX 393 | 43.9 |
| tert-butyl 4H,... | CDK2/TRKA | <0.05 | Various | Significant |
| tert-butyl 4H,... | Mtb | <0.01 | Macrophages | Low Cytotoxicity |
Q & A
What are the established synthetic routes for tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can regioselectivity be controlled?
Basic : The compound is typically synthesized via cyclocondensation of tert-butyl carbamate derivatives with substituted pyrazole precursors. For example, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives (e.g., ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate) are synthesized using reflux conditions in ethanol or methanol with catalytic acids like HCl . Regioselectivity is influenced by steric and electronic effects of substituents on the pyrazole ring.
Advanced : Optimization of regioselectivity requires careful selection of catalysts and reaction conditions. For instance, using chiral auxiliaries or Lewis acids (e.g., ZnCl₂) during cyclization can direct the formation of specific isomers. Evidence from analogous pyrazolo[1,5-a]pyrimidine syntheses suggests that microwave-assisted synthesis reduces side reactions and improves yield .
How can NMR spectroscopy distinguish between syn- and anti-isomers of reduced pyrazolo[1,5-a]pyrimidine derivatives?
Basic : ¹H NMR is critical for identifying stereoisomers. For example, in ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (syn-isomer), coupling constants (J) between protons on C5 and C7 differ significantly from those in the anti-isomer due to spatial proximity .
Advanced : NOESY or ROESY experiments can confirm spatial arrangements. For anti-isomers, cross-peaks between protons on C5 and C7 are absent, while syn-isomers show clear through-space interactions. ¹³C NMR chemical shifts of carbonyl groups (e.g., the tert-butyl ester at ~165 ppm) also vary slightly between isomers due to conformational differences .
What methodologies are recommended for resolving contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?
Advanced : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For example, high-resolution data (>1.0 Å) can clarify hydrogen bonding patterns and torsional angles in the pyrazolo-pyrimidine core. If twinning is observed (common in flexible derivatives), SHELXD and SHELXE enable robust phasing . Cross-validation with DFT-optimized molecular geometries (e.g., using Gaussian) can identify discrepancies between experimental and theoretical bond lengths .
How do physicochemical properties (e.g., LogD, pKa) of tert-butyl pyrazolo-pyrimidine derivatives influence their application in drug discovery?
Advanced : The tert-butyl group enhances lipophilicity (LogD = -1.24 at pH 5.5; -2.38 at pH 7.4), making the compound suitable for blood-brain barrier penetration. The carboxylate’s pKa (~3.16) ensures ionization at physiological pH, aiding solubility. These properties are critical for pharmacokinetic optimization in CNS-targeted therapies . Computational tools like MarvinSketch or ACD/Labs can predict these parameters for derivatives .
What strategies mitigate degradation during storage of tert-butyl pyrazolo-pyrimidine carboxylates?
Basic : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the tert-butyl ester. Use amber vials to avoid photodegradation.
Advanced : Lyophilization with cryoprotectants (e.g., trehalose) improves stability. Accelerated stability studies (40°C/75% RH for 1 month) can identify degradation pathways. LC-MS analysis of degraded samples typically reveals hydrolysis products (e.g., pyrazolo-pyrimidine-3-carboxylic acid), guiding formulation adjustments .
How can computational modeling predict bioactivity of tert-butyl pyrazolo-pyrimidine derivatives?
Advanced : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding poses. QSAR models trained on pyrazolo[1,5-a]pyrimidine datasets correlate substituent effects (e.g., electron-withdrawing groups at C5) with inhibitory activity. ADMET predictions (SwissADME) assess toxicity risks .
What analytical techniques confirm the purity of tert-butyl pyrazolo-pyrimidine intermediates?
Basic : HPLC-UV (C18 column, acetonitrile/water gradient) with ≥95% purity threshold. LC-MS confirms molecular weight (±1 Da).
Advanced : High-resolution mass spectrometry (HRMS, ±0.001 Da) differentiates isobaric impurities. Chiral HPLC (e.g., Chiralpak IA) resolves enantiomers in stereospecific syntheses .
How are regiochemical challenges addressed in functionalizing the pyrazolo-pyrimidine core?
Advanced : Electrophilic aromatic substitution (EAS) at C5 or C7 is directed by the electron-rich pyrimidine ring. For example, nitration occurs preferentially at C5 due to resonance stabilization. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at C3, leveraging the carboxylate as a directing group .
Table 1: Key Physicochemical Properties
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 223.27 g/mol | |
| pKa (carboxylate) | 3.16 | Calculated ( ) |
| LogD (pH 7.4) | -2.38 | Experimental ( ) |
| Melting Point (analog) | 210–212°C | Ethyl ester ( ) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
